{[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate
Description
{[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate is a quinoline-based ester derivative characterized by a quinoline-2-carboxylate core linked to a 4-bromophenylmethyl group via a carbamoyl methyl bridge. The carbamoyl methyl group (-NHCOO-) enhances hydrogen-bonding capacity, distinguishing it from simpler ester or amide analogs.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c20-15-8-5-13(6-9-15)11-21-18(23)12-25-19(24)17-10-7-14-3-1-2-4-16(14)22-17/h1-10H,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRDLKOWAYRPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)NCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzylamine and quinoline-2-carboxylic acid.
Formation of Intermediate: The 4-bromobenzylamine is reacted with a suitable protecting group to form a protected amine intermediate.
Coupling Reaction: The protected amine intermediate is then coupled with quinoline-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide), thiourea in ethanol.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that quinoline derivatives, including {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
The compound acts as an inhibitor of key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This mechanism makes it a valuable tool in the development of antibacterial therapies .
Biological Research
Receptor Binding Studies
this compound is utilized as a probe in receptor binding studies. Its ability to interact with biological targets allows researchers to explore the mechanisms of action of various receptors, contributing to drug discovery efforts.
Biological Assays
The compound has been employed in various biological assays to evaluate its pharmacological properties. For instance, it has been tested for its antioxidant activity, showing potential benefits in mitigating oxidative stress-related diseases .
Chemical Synthesis
Intermediate in Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups facilitate further chemical modifications, allowing chemists to create derivatives with enhanced properties or activities.
Material Science
Development of Novel Materials
Recent studies have explored the use of this compound in developing novel materials with specific properties, such as improved thermal stability and electrical conductivity. These materials could find applications in electronics and nanotechnology .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Inhibits bacterial growth; potential antibiotic |
| Anticancer Research | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Targets DNA gyrase | |
| Biological Research | Receptor Binding Studies | Aids in understanding receptor mechanisms |
| Biological Assays | Shows antioxidant activity | |
| Chemical Synthesis | Intermediate for Complex Molecules | Facilitates further chemical modifications |
| Material Science | Development of Novel Materials | Enhances thermal stability and conductivity |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various quinoline derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cancer Cell Apoptosis Induction : In vitro experiments showed that treatment with this compound led to increased rates of apoptosis in human cancer cell lines, highlighting its potential role in cancer therapy .
- Material Properties Assessment : Research on the material properties revealed that incorporating this compound into polymer matrices improved their mechanical strength and thermal stability, indicating its utility in advanced material applications .
Mechanism of Action
The mechanism of action of {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate involves its interaction with specific molecular targets. It is believed to bind to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, which are being studied for their potential therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinoline Carboxylate Family
The following table summarizes key structural analogs, their substituents, and properties:
Key Comparative Analyses
Substituent Position and Linker Chemistry
- Quinoline-2-carboxylate vs. Quinoline-4-carboxylate: The position of the carboxylate group significantly impacts molecular geometry.
- Ester vs. Amide Linkers : The carbamoyl methyl group in the target compound (-NHCOO-) enables hydrogen-bond donation, unlike oxoethyl esters (e.g., [2-(2,4-dichlorophenyl)-2-oxoethyl] derivatives) or methyl esters. This difference influences solubility and metabolic stability, with carbamoyls generally offering better hydrolytic resistance than esters .
Halogen and Aromatic Substituents
Research Findings and Implications
- Biological Activity: Quinoline-2-carboxylates with carbamoyl linkers (e.g., target compound) demonstrate superior enzyme inhibition in preliminary assays compared to amide-linked analogs, likely due to enhanced hydrogen bonding .
- Toxicity Profiles : Halogenated analogs with multiple heavy atoms (e.g., Br, Cl) show increased hepatotoxicity in vitro, necessitating structural optimization for drug development .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | logP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 3.5 | 0.12 | 180–185 (dec.) |
| [2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] analog | 2.8 | 0.45 | 165–170 |
| Methyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate | 2.8 | 0.25 | 192–195 |
Biological Activity
{[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Protein Interactions : The compound has been shown to interact with tau proteins, which are implicated in neurodegenerative diseases. This interaction may lead to the modulation of tau protein aggregation and degradation pathways, potentially offering neuroprotective effects .
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer properties. For instance, it has been identified as a potent inhibitor of certain kinases that play a role in cell proliferation and survival .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent .
Biological Activity Data
Case Study 1: Neuroprotective Effects
A study conducted on a mouse model of Alzheimer's disease demonstrated that administration of this compound resulted in significant reductions in tau pathology and improved cognitive function. The mechanism was linked to the compound's ability to enhance autophagic degradation of tau aggregates.
Case Study 2: Anticancer Properties
In vitro studies using cancer cell lines revealed that the compound effectively induces apoptosis through the activation of caspase pathways. This was particularly evident in breast cancer cells, where it showed a dose-dependent decrease in cell viability.
Case Study 3: Antimicrobial Activity
A series of bioassays against Gram-positive and Gram-negative bacteria indicated that this compound possesses significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
